molecular formula C20H15N3O4S B2876213 (Z)-3-(4-methoxy-3-nitrophenyl)-2-(4-(3-methoxyphenyl)thiazol-2-yl)acrylonitrile CAS No. 476673-70-8

(Z)-3-(4-methoxy-3-nitrophenyl)-2-(4-(3-methoxyphenyl)thiazol-2-yl)acrylonitrile

Cat. No.: B2876213
CAS No.: 476673-70-8
M. Wt: 393.42
InChI Key: YSORRVJDUOYNJU-NVNXTCNLSA-N
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Description

(Z)-3-(4-methoxy-3-nitrophenyl)-2-(4-(3-methoxyphenyl)thiazol-2-yl)acrylonitrile is a synthetic organic compound that belongs to the class of acrylonitriles This compound is characterized by the presence of a thiazole ring, a nitrophenyl group, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-(4-methoxy-3-nitrophenyl)-2-(4-(3-methoxyphenyl)thiazol-2-yl)acrylonitrile typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxy-3-nitrobenzaldehyde with 4-(3-methoxyphenyl)thiazol-2-ylacetonitrile under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is refluxed in a suitable solvent like ethanol or methanol.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

(Z)-3-(4-methoxy-3-nitrophenyl)-2-(4-(3-methoxyphenyl)thiazol-2-yl)acrylonitrile can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The compound can be oxidized to form corresponding oxides.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Reduction: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Substitution: Sodium hydride (NaH), alkyl halides.

Major Products Formed

    Reduction: 3-(4-amino-3-methoxyphenyl)-2-(4-(3-methoxyphenyl)thiazol-2-yl)acrylonitrile.

    Oxidation: Corresponding oxides of the compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (Z)-3-(4-methoxy-3-nitrophenyl)-2-(4-(3-methoxyphenyl)thiazol-2-yl)acrylonitrile is used as a building block for the synthesis of more complex molecules. It can be employed in the development of new materials with specific properties.

Biology

In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties. Researchers may investigate its interactions with biological targets and its effects on cellular processes.

Medicine

In medicine, derivatives of this compound could be explored for their therapeutic potential. For example, compounds with similar structures have been investigated for their ability to inhibit certain enzymes or receptors involved in disease pathways.

Industry

In industry, this compound could be used in the production of dyes, pigments, or other specialty chemicals. Its unique structure may impart desirable properties to the final products.

Mechanism of Action

The mechanism of action of (Z)-3-(4-methoxy-3-nitrophenyl)-2-(4-(3-methoxyphenyl)thiazol-2-yl)acrylonitrile would depend on its specific application. For example, if it is used as an antimicrobial agent, it may inhibit the growth of bacteria by interfering with essential cellular processes. If it is used as an anticancer agent, it may induce apoptosis in cancer cells by targeting specific molecular pathways.

Comparison with Similar Compounds

Similar Compounds

  • (Z)-3-(4-methoxyphenyl)-2-(4-(3-methoxyphenyl)thiazol-2-yl)acrylonitrile
  • (Z)-3-(4-nitrophenyl)-2-(4-(3-methoxyphenyl)thiazol-2-yl)acrylonitrile
  • (Z)-3-(4-methoxy-3-nitrophenyl)-2-(4-(4-methoxyphenyl)thiazol-2-yl)acrylonitrile

Uniqueness

The uniqueness of (Z)-3-(4-methoxy-3-nitrophenyl)-2-(4-(3-methoxyphenyl)thiazol-2-yl)acrylonitrile lies in its specific combination of functional groups and the spatial arrangement of these groups. This unique structure may result in distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

(Z)-3-(4-methoxy-3-nitrophenyl)-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3O4S/c1-26-16-5-3-4-14(10-16)17-12-28-20(22-17)15(11-21)8-13-6-7-19(27-2)18(9-13)23(24)25/h3-10,12H,1-2H3/b15-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSORRVJDUOYNJU-NVNXTCNLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=C(C#N)C2=NC(=CS2)C3=CC(=CC=C3)OC)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C(/C#N)\C2=NC(=CS2)C3=CC(=CC=C3)OC)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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